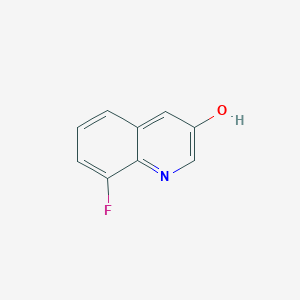

8-Fluoroquinolin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-fluoroquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUQMRPFJUOMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Quinolines

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 8-Fluoroquinolin-3-ol

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its rigid, bicyclic aromatic system provides a versatile template for interacting with biological targets. When functionalized with a fluorine atom and a hydroxyl group, as in this compound, the molecule gains unique electronic and physicochemical properties that are highly sought after in modern drug discovery.

The introduction of a fluorine atom, particularly on an aromatic ring, is a key strategy in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The fluorine at the C-8 position is expected to exert a strong inductive electron-withdrawing effect, modulating the basicity of the quinoline nitrogen and the reactivity of the entire ring system.

The hydroxyl group at the C-3 position introduces a crucial hydrogen bond donor and acceptor, significantly impacting solubility and providing a key interaction point for receptor binding. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the predicted chemical properties, reactivity, and a robust synthetic pathway for this compound, grounding the discussion in the established chemistry of related quinoline systems.

Predicted Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. These predictions are vital for designing experimental protocols, including reaction conditions, purification methods, and analytical characterization.

Physicochemical Data

The key physicochemical parameters for this compound are summarized below. The predicted pKa suggests the compound is weakly acidic, primarily due to the phenolic hydroxyl group.

| Property | Predicted Value | Source |

| Molecular Formula | C₉H₆FNO | - |

| Molecular Weight | 163.15 g/mol | - |

| Boiling Point | 316.6 ± 22.0 °C | [1] |

| Density | 1.366 ± 0.06 g/cm³ | [1] |

| pKa | 7.65 ± 0.40 | [1] |

| Appearance | Off-White Solid | [1] |

Spectroscopic Signatures

The anticipated spectroscopic data are crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the pyridine ring (H2, H4) will likely appear as singlets or doublets, while the protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both H-H and H-F coupling.

-

¹³C NMR: The carbon spectrum will display nine distinct signals. The carbon bearing the fluorine (C-8) will show a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated aromatics. The C-3 bearing the hydroxyl group will be shifted downfield.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

Mass Spectrometry: The molecular ion peak (M+) should be readily observable at m/z 163.15, confirming the compound's molecular weight.

Chemical Reactivity and Electronic Profile

The reactivity of this compound is governed by the interplay of the electron-deficient pyridine ring, the electron-rich (due to the -OH group) nature of the C-3 position, and the strong inductive effect of the C-8 fluorine.

Diagram: Electronic Influence on the Quinoline Core

The following diagram illustrates the key electronic effects influencing the molecule's reactivity. The electron-withdrawing fluorine deactivates the carbocyclic ring towards electrophilic attack, while the nitrogen atom deactivates the pyridine ring. The hydroxyl group, conversely, activates the C-2 and C-4 positions towards electrophiles.

References

An In-depth Technical Guide to the Structure Elucidation and Confirmation of 8-Fluoroquinolin-3-ol

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation and confirmation of 8-fluoroquinolin-3-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Moving beyond a simple recitation of methods, this document details the causality behind experimental choices, establishing a self-validating system of analysis. We will explore the integrated roles of Mass Spectrometry (MS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and the definitive power of X-ray Crystallography. Detailed protocols, data interpretation strategies, and visual aids are provided to equip researchers and scientists with the necessary tools to confidently determine and confirm the structure of this and related functionalized quinolines.

Introduction: The Imperative for Unambiguous Characterization

The quinoline core is a "privileged structure" in drug discovery, forming the backbone of numerous therapeutic agents. The strategic placement of substituents, such as a fluorine atom at the 8-position and a hydroxyl group at the 3-position, can profoundly modulate a molecule's physicochemical properties, metabolic stability, and biological activity.[1][2] Fluorine, in particular, is a crucial element in modern drug design, often enhancing binding affinity and metabolic resistance.[3][4][5]

However, the synthesis of substituted heterocycles can often yield a mixture of isomers or unexpected rearrangement products. For this compound, positional isomers (e.g., 5-fluoroquinolin-3-ol or 8-fluoroquinolin-4-ol) are plausible side products. Relying on a single analytical technique can lead to erroneous structural assignment, wasting significant resources in downstream development. Therefore, a robust, orthogonal, and self-validating analytical cascade is not just best practice—it is a necessity. This guide presents such a cascade.

The Analytical Workflow: An Integrated Strategy

Caption: Integrated workflow for structure elucidation.

Phase 1: Confirming the Foundation with Mass Spectrometry

Expertise & Causality: The first and most fundamental question is: "What is the elemental composition?" High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, is the ideal choice.[6] Its power lies in providing a highly accurate mass measurement (typically <5 ppm error), which allows for the confident determination of the molecular formula, ruling out many alternative structures from the outset.

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Prepare a ~1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock 1:100 with the same solvent containing 0.1% formic acid to promote ionization.

-

Instrumentation: Use an Electrospray Ionization (ESI) source in positive ion mode.

-

Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. Compare the measured accurate mass to the theoretical mass for the proposed formula C₉H₆FNO.

Data Presentation: Expected HRMS Data

| Parameter | Theoretical Value (C₉H₇FNO)⁺ | Observed Value | Mass Error (ppm) |

| m/z | 164.0506 | 164.0509 | +1.8 |

A low mass error strongly supports the proposed molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) can also provide initial structural clues, such as the loss of CO or HCN, which are characteristic of quinoline systems.[7][8][9]

Phase 2: Mapping the Connections with NMR Spectroscopy

NMR is the cornerstone of structure elucidation for organic molecules in solution.[10] A suite of experiments is required to piece together the full picture of atomic connectivity.

1D NMR: The Initial Sketch (¹H, ¹³C, ¹⁹F)

Expertise & Causality:

-

¹H NMR: Provides information on the number and environment of protons. Coupling constants (J-values) reveal through-bond relationships between neighboring protons.

-

¹³C NMR: Shows the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: This is a crucial experiment for fluorinated compounds.[11] Since ¹⁹F is a 100% abundant, spin ½ nucleus with a wide chemical shift range, it provides a clean, sensitive signal.[3][4] Its chemical shift is highly sensitive to the electronic environment, and its couplings to ¹H and ¹³C are invaluable for placing the fluorine atom on the aromatic ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the exchangeable -OH proton.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire standard ¹H, ¹³C{¹H}, DEPT-135, and ¹⁹F{¹H} spectra.

-

Ensure sufficient spectral width for all experiments.

-

Reference the spectra appropriately (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).

-

2D NMR: Building the Framework (COSY, HSQC, HMBC)

Expertise & Causality: While 1D NMR provides a parts list, 2D NMR shows how those parts are connected.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This helps to trace out proton spin systems, for example, the protons on the carbocyclic ring (H5, H6, H7).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond correlation).[12][13] This is the most reliable way to assign carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating complex structures.[14] It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). These "long-range" correlations are essential for connecting disparate parts of the molecule and definitively placing substituents on the quinoline core.

Data Presentation: Representative NMR Data for this compound (in DMSO-d₆)

| Atom | ¹H Shift (ppm), Mult., J (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations (H → C) |

| H2 | ~8.6 (d, J≈2.5) | ~145 | C4, C8a |

| H4 | ~7.8 (d, J≈2.5) | ~128 | C2, C5, C8a |

| H5 | ~7.4 (dd, J≈8.0, 4.0) | ~118 | C4, C7, C8a |

| H6 | ~7.6 (m) | ~129 | C8, C4a |

| H7 | ~7.3 (dd, J≈8.0, 2.0) | ~115 | C5, C8a |

| OH | ~10.0 (s) | - | C3 |

| C3 | - | ~150 | - |

| C4a | - | ~125 | - |

| C8 | - | ~155 (d, ¹JCF≈250) | - |

| C8a | - | ~138 | - |

Note: This is representative data; actual shifts may vary.

Visualizing the Key HMBC Connection

Expertise & Causality: The HMBC experiment is the key to solving the puzzle. For this compound, the most informative correlations are those that unambiguously link the two rings and place the substituents. For instance, the correlation from H2 to C8a and H4 to C8a confirms the quinoline core. Crucially, observing a correlation from the downfield H5 proton to the fluorinated carbon (C8) would provide strong evidence for the 8-fluoro substitution pattern.

Caption: Key 2- and 3-bond HMBC correlations.

Phase 3: The Gold Standard - Single-Crystal X-ray Crystallography

Trustworthiness: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, X-ray crystallography offers the ultimate, unambiguous proof.[15][16][17] It provides a three-dimensional map of electron density in the solid state, allowing for the direct visualization of the molecular structure, bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: This is often the most challenging step. The goal is to grow a single, diffraction-quality crystal. Common methods include:

-

Slow evaporation of a saturated solution.

-

Vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution of the compound in a good solvent like ethyl acetate).

-

Cooling of a saturated solution.

-

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. This map is then refined against the experimental data to yield the final atomic positions and thermal parameters.

Data Presentation: Key Crystallographic Parameters

| Parameter | Representative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell (a, b, c) | a = 8.1 Å, b = 5.9 Å, c = 14.2 Å |

| Unit Cell (α, β, γ) | α = 90°, β = 105°, γ = 90° |

| R-factor (R1) | < 0.05 |

An R-factor below 5% (0.05) indicates an excellent fit between the crystallographic model and the experimental diffraction data, confirming the structure with very high confidence.

Caption: Confirmed molecular structure of this compound.

Conclusion: A Synthesis of Self-Validating Evidence

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. scilit.com [scilit.com]

- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chempap.org [chempap.org]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. mdpi.com [mdpi.com]

- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

Foreword: The Strategic Importance of the 8-Fluoroquinolin-4-ol Scaffold

An In-depth Technical Guide to the Synthesis of Novel 8-Fluoroquinolin-4-ol Derivatives

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials to antibacterials.[1][2] The strategic introduction of a fluorine atom can profoundly alter a molecule's physicochemical and pharmacological properties, enhancing metabolic stability, binding affinity, and bioavailability.[3][4][5] Specifically, the placement of fluorine at the 8-position of the quinoline nucleus is a key feature in many modern pharmaceuticals. This guide provides an in-depth exploration of the primary synthetic pathways to 8-fluoroquinolin-4-ol derivatives, a foundational scaffold for drug discovery. We will dissect the causality behind experimental choices, provide field-proven protocols, and compare classical and modern synthetic strategies, equipping researchers with the knowledge to confidently synthesize these valuable compounds.

Chapter 1: The Gould-Jacobs Reaction: A Foundational Approach

The Gould-Jacobs reaction, first reported in 1939, remains one of the most reliable and versatile methods for constructing the 4-hydroxyquinoline (or its tautomeric 4-quinolone) core.[6][7][8] The reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[9]

Mechanistic Rationale

The synthesis begins with a nucleophilic attack by the aniline (in this case, 2-fluoroaniline) on diethyl ethoxymethylenemalonate (EMME), followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. The critical step is the subsequent thermal cyclization, which is a 6-electron electrocyclic reaction. This step requires significant thermal energy to overcome the activation barrier, which is why high-boiling point solvents like diphenyl ether or Dowtherm A are traditionally employed.[8][10] The reaction proceeds to form the ethyl 4-hydroxyquinoline-3-carboxylate, which exists predominantly in the more stable 4-oxo tautomeric form.[6]

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate

This protocol is a robust, self-validating system for the synthesis of the core scaffold.

Step 1: Condensation

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-fluoroaniline and diethyl ethoxymethylenemalonate (EMME).

-

Heat the mixture to 145°C with stirring for approximately 1 hour.[11] This step is typically performed neat (without a solvent).

-

The reaction progress can be monitored by TLC or HPLC to confirm the consumption of the aniline starting material. The product of this step is the diethyl 2-fluoroanilinomethylene malonate intermediate.

Step 2: Thermal Cyclization

-

To the flask containing the intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether (approx. 5-10 volumes relative to the starting aniline).

-

Heat the mixture to approximately 250°C. The high temperature is crucial for the intramolecular cyclization to occur.[10] Maintain this temperature for 30-60 minutes.

-

Upon cooling, the product will precipitate from the solvent.

-

Isolate the solid product by filtration. Wash the collected solid thoroughly with a non-polar solvent like hexane or acetone to remove the diphenyl ether.[11]

-

The resulting solid is the crude ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, which can be further purified by recrystallization.

Chapter 2: Alternative and Comparative Synthetic Strategies

While the Gould-Jacobs reaction is a mainstay, other classical methods and modern variations offer alternative routes that may be advantageous depending on the desired substitution pattern and available starting materials.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[2][12] The reaction is typically heated in two stages: a lower temperature condensation followed by a high-temperature cyclization, similar to the Gould-Jacobs.[12][13] A key difference is that this method can produce 2- or 4-quinolones depending on the reaction conditions. For the synthesis of 4-hydroxyquinolines, the cyclization is performed at high temperatures (~250 °C).[12]

Caption: Starting materials for major quinoline syntheses.

The Friedländer Synthesis

The Friedländer synthesis provides a more direct route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[14][15] For an 8-fluoroquinoline, this would require 2-amino-3-fluorobenzaldehyde as a starting material. This method often proceeds under milder conditions (acid or base catalysis) than the high-temperature cyclizations of the Gould-Jacobs or Conrad-Limpach reactions.[16]

Comparative Analysis of Synthesis Methods

The choice of synthetic route can significantly impact yield, purity, and scalability.

| Parameter | Gould-Jacobs Synthesis | Conrad-Limpach Synthesis | Friedländer Synthesis |

| Starting Materials | 2-Fluoroaniline, Diethyl ethoxymethylenemalonate | 2-Fluoroaniline, β-Ketoester | 2-Amino-3-fluorobenzaldehyde, Ethyl acetoacetate |

| Key Intermediate | Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | Schiff Base/Enamine | Direct to product |

| Reaction Conditions | High temperature (~250°C) for cyclization | High temperature (~250°C) for cyclization | Base or acid-catalyzed condensation |

| Key Advantages | Readily available starting materials, versatile | Good for specific substitution patterns | Potentially higher yields and fewer steps |

| Key Disadvantages | High-temperature requirement, harsh conditions | High-temperature requirement | Substituted benzaldehyde may be less accessible |

Chapter 3: Modern Synthetic Innovations

Recent advancements focus on improving the efficiency, safety, and environmental impact of quinoline synthesis.

-

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times for the Gould-Jacobs cyclization from hours to minutes and, in some cases, improve yields by providing rapid and uniform heating.[10]

-

Catalytic Methods : Modern approaches utilize transition metals like palladium to catalyze the formation of the quinoline ring under milder conditions.[17] For instance, palladium-catalyzed carbonylation reactions can be used to construct the quinolin-4-one backbone from 2-iodoanilines and terminal acetylenes.[8][17]

-

Nanocatalyzed Green Protocols : The use of nanocatalysts, often in greener solvents like water or ethanol, represents an environmentally friendly alternative.[18] These methods can offer high yields, simple workups, and the ability to recover and reuse the catalyst.[18]

Chapter 4: Derivatization Workflows

The ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate synthesized via the Gould-Jacobs reaction is a versatile intermediate that can be readily converted into a variety of derivatives, such as the corresponding carboxylic acid or carboxamide.[19]

References

- 1. soc.chim.it [soc.chim.it]

- 2. jptcp.com [jptcp.com]

- 3. researchgate.net [researchgate.net]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. ablelab.eu [ablelab.eu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Investigating the Biological Activity of 8-Fluoroquinolin-3-ol: A Technical Guide for Drug Discovery Professionals

Preamble: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its derivatives have consistently yielded compounds with a wide spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[1] The versatility of the quinoline scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. This inherent adaptability has made it a "privileged structure," a recurring motif in the design of novel therapeutic agents targeting a diverse array of biological targets.[1] This guide focuses on a specific, yet under-investigated derivative, 8-Fluoroquinolin-3-ol, and provides a comprehensive framework for its biological evaluation. While direct studies on this compound are scarce, an analysis of its structural components—the quinoline core, an 8-fluoro substituent, and a 3-hydroxyl group—provides a strong rationale for predicting its potential bioactivities and designing a robust investigational plan.

Section 1: Deconstructing the Bio-Potential: The Influence of Fluoro and Hydroxyl Moieties

The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. In this compound, the presence of a fluorine atom at the 8-position and a hydroxyl group at the 3-position are predicted to be key determinants of its pharmacological profile.

The Role of the 8-Fluoro Substituent

The introduction of a fluorine atom into a drug candidate can have significant effects on its metabolic stability, binding affinity, and overall biological activity.[3] In the context of quinolones, a fluorine atom at the C6 position is a hallmark of the fluoroquinolone class of antibiotics, enhancing their antibacterial potency.[4][5] While less common, substitution at the C8 position is also known to modulate activity. For instance, an 8-methoxy group has been shown to increase activity against anaerobic bacteria.[6] The electron-withdrawing nature of the fluorine atom at the 8-position in this compound can be expected to influence the electronic distribution of the entire ring system, potentially impacting its interaction with biological targets.

The Significance of the 3-Hydroxyl Group

The hydroxyl group at the 3-position is another critical feature. While many well-known quinolones possess a carboxylic acid at this position, which is crucial for their interaction with DNA gyrase[7], a hydroxyl group can also impart significant biological activity. For example, 8-hydroxyquinoline and its derivatives are well-known for their wide range of biological effects, including antimicrobial, anticancer, and antifungal activities.[8][9][10][11] The hydroxyl group can participate in hydrogen bonding, a key interaction in drug-receptor binding, and can also be a site for metabolic transformations. The presence of a 3-hydroxyl group in the quinoline scaffold has been explored in the context of various biological activities.

Section 2: A Proposed Research Roadmap for Investigating this compound

Given the limited direct data on this compound, this section outlines a comprehensive, hypothesis-driven research plan to systematically investigate its biological potential. Based on the known activities of structurally related quinoline derivatives, we hypothesize that this compound may possess antimicrobial, anticancer, and neuroprotective properties.

Initial Characterization and Purity Assessment

Prior to any biological evaluation, it is imperative to confirm the identity and purity of the this compound sample.

Protocol 1: Physicochemical Characterization

-

Mass Spectrometry (MS): Determine the molecular weight to confirm the chemical formula (C₉H₆FNO).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidate the chemical structure and confirm the positions of the fluoro and hydroxyl groups.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound. A purity of >95% is recommended for biological screening.

In Vitro Antimicrobial Activity Screening

The quinoline scaffold is the backbone of the potent fluoroquinolone class of antibiotics.[12][13] Therefore, a primary area of investigation for this compound should be its antimicrobial activity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Broth Microdilution Method: a. Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). b. Inoculate each well with a standardized bacterial suspension. c. Incubate the plates at 37°C for 18-24 hours. d. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Controls: Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (no compound).

Table 1: Hypothetical MIC Data for this compound and Control

| Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) |

| This compound | 16 | 32 | >64 |

| Ciprofloxacin | 0.5 | 0.015 | 0.25 |

This table presents hypothetical data for illustrative purposes.

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for MIC determination.

In Vitro Anticancer Activity Screening

Many quinoline derivatives have demonstrated potent anticancer activity.[2] The potential of this compound as an anticancer agent should be investigated against a panel of human cancer cell lines.

Protocol 3: MTT Cytotoxicity Assay

-

Cell Lines: Select a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

-

Cell Culture: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 48-72 hours.

-

MTT Assay: a. Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals. b. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). c. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Signaling Pathway for Apoptosis Induction

Caption: Potential apoptotic signaling pathway.

In Vitro Neuroprotective Activity Screening

Quinoline derivatives have shown promise as neuroprotective agents, particularly due to their antioxidant and enzyme-inhibiting properties.[8]

Protocol 4: Neuroprotection Assay against Oxidative Stress

-

Cell Line: Use a neuronal cell line (e.g., SH-SY5Y).

-

Induction of Oxidative Stress: a. Pre-treat the cells with different concentrations of this compound. b. Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Assessment of Cell Viability: Measure cell viability using the MTT assay as described in Protocol 3.

-

Data Analysis: Determine the protective effect of this compound by comparing the viability of cells treated with the compound and the stressor to those treated with the stressor alone.

Section 3: Future Directions and Concluding Remarks

The investigational framework presented in this guide provides a starting point for elucidating the biological activity of this compound. Positive results in any of the described in vitro assays would warrant further investigation, including:

-

Mechanism of Action Studies: To understand how the compound exerts its biological effects at a molecular level.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the compound's activity and safety in animal models.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to optimize its biological activity.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmacology of Fluoroquinolones | Pharmacology Mentor [pharmacologymentor.com]

- 5. researchgate.net [researchgate.net]

- 6. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Fluoroquinoline-3-carboxylic acid [myskinrecipes.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 8-Fluoroquinolin-3-ol

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1] The specific derivative, 8-Fluoroquinolin-3-ol, incorporates two key features: a quinoline core, known for its diverse pharmacological potential, and a fluorine atom at the 8-position, a common modification to enhance metabolic stability and binding affinity.[2] While extensive research exists for related classes like fluoroquinolone antibiotics, which famously target bacterial DNA gyrase and topoisomerase IV, the precise mechanism of action for this compound has not been explicitly detailed in the available scientific literature.

This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and elucidate the mechanism of action of this promising compound. We will proceed from foundational phenotypic screening to specific biochemical and cellular assays, culminating in advanced, unbiased target identification methodologies. This document is structured not as a rigid protocol but as a logical, field-proven workflow, explaining the causality behind each experimental choice to build a self-validating and cohesive mechanistic narrative.

Our investigation is predicated on two primary, structurally-informed hypotheses:

-

Hypothesis A (The Canonical Antibacterial Pathway): By analogy to fluoroquinolones, this compound functions as an antibacterial agent by inhibiting bacterial type II topoisomerases, specifically DNA gyrase (GyrA/GyrB) and/or Topoisomerase IV (ParC/ParE).

-

Hypothesis B (Alternative Mechanisms): The compound exerts its biological effects through other pathways, such as the induction of oxidative stress, disruption of other essential cellular processes, or interaction with novel protein targets, reflecting the broader polypharmacology of some quinoline derivatives.[1][3]

Part 1: Foundational Bioactivity & Target Class Identification

The initial and most critical step is to confirm and quantify the biological activity of this compound. This establishes the phenotypic context for all subsequent mechanistic work. For a quinoline derivative, the most probable activity is antibacterial; thus, we begin with antimicrobial susceptibility testing.

Antimicrobial Susceptibility Testing

The objective is to determine the Minimum Inhibitory Concentration (MIC) of the compound against a diverse panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] This assay will not only confirm bioactivity but also provide crucial information about the compound's spectrum (e.g., broad-spectrum, Gram-positive-specific, or Gram-negative-specific), which offers the first clues into its potential mechanism.

This method is a gold standard for quantitative susceptibility testing due to its reproducibility and efficiency.[5][6]

-

Preparation of Compound Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Bacterial Panel Selection: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species. Include both standard laboratory strains and, if possible, clinical isolates with known resistance profiles.

-

Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (MHB).[6] The final volume in each well should be 50 µL, covering a wide concentration range (e.g., 128 µg/mL to 0.06 µg/mL).

-

Inoculum Preparation: Culture the selected bacterial strains overnight. Dilute the cultures to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[7]

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, bringing the final volume to 100 µL.

-

Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be run in parallel as a comparator.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.

| Bacterial Strain | Gram Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Positive | 1 | 0.25 |

| Streptococcus pneumoniae ATCC 49619 | Positive | 2 | 0.5 |

| Escherichia coli ATCC 25922 | Negative | 4 | 0.015 |

| Pseudomonas aeruginosa PAO1 | Negative | 16 | 0.5 |

Causality & Next Steps: If the compound demonstrates broad-spectrum antibacterial activity, as shown in the hypothetical data, it strengthens Hypothesis A, as DNA gyrase and Topoisomerase IV are essential enzymes in both Gram-positive and Gram-negative bacteria. The next logical step is to directly test for inhibition of these enzymes.

Part 2: Interrogating the Primary Hypothesis: Topoisomerase Inhibition

Assuming a positive result from the MIC assays, we now focus on directly testing the interaction of this compound with its hypothesized molecular targets. This is a crucial step in moving from a phenotypic observation to a specific molecular mechanism.

In Silico Analysis: Molecular Docking

Before committing to resource-intensive biochemical assays, molecular docking can provide valuable predictive insights. This computational technique models the interaction between a small molecule (ligand) and a protein (receptor) to predict its binding orientation, affinity, and key interactions.[8][9] We will dock this compound into the known binding sites of bacterial DNA gyrase and Topoisomerase IV.

-

Protein Preparation: Obtain the crystal structures of the target proteins (e.g., E. coli DNA gyrase, S. aureus Topoisomerase IV) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

-

Grid Generation: Define the binding site (active site) on the protein, typically based on the position of a co-crystallized known inhibitor (e.g., ciprofloxacin).

-

Docking Simulation: Use software like AutoDock Vina or Glide to perform the docking calculations. The software will sample different conformations of the ligand within the defined binding site and score them based on binding energy.[10][11]

-

Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site residues. A low binding energy and favorable interactions support the hypothesis of direct binding.

Caption: Workflow for in silico molecular docking studies.

Biochemical Assays: Direct Enzyme Inhibition

In silico predictions must be validated experimentally. Biochemical assays using purified enzymes are the definitive method to confirm direct inhibition and determine potency (IC₅₀).

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA, a process that is inhibited by active compounds.[12]

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (with ATP), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of this compound (or DMSO control).

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified E. coli DNA gyrase.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

-

Agarose Gel Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.[13]

-

Visualization & Quantification: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Quantify the band intensities to determine the percentage of supercoiled DNA at each inhibitor concentration.

-

IC₅₀ Determination: The IC₅₀ is the concentration of the compound that inhibits 50% of the enzyme's supercoiling activity.

This assay measures the ability of Topoisomerase IV to separate interlinked DNA circles (catenated DNA), a critical step in chromosome segregation.[14][15]

-

Reaction Setup: Similar to the gyrase assay, combine assay buffer (with ATP), catenated kinetoplast DNA (kDNA), and serial dilutions of this compound.

-

Enzyme Addition: Start the reaction by adding purified S. aureus Topoisomerase IV.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Termination & Electrophoresis: Stop the reaction and run the products on a 1% agarose gel. The large, catenated kDNA network remains in the well, while the decatenated minicircles migrate into the gel.

-

Analysis: Quantify the amount of decatenated product to determine the IC₅₀ value.[16]

Caption: Inhibition of DNA gyrase prevents the conversion of relaxed to supercoiled DNA.

| Enzyme | Source | Assay Type | IC₅₀ (µM) |

| DNA Gyrase | E. coli | Supercoiling | 5.2 |

| Topoisomerase IV | S. aureus | Decatenation | 2.8 |

Causality & Next Steps: If this compound demonstrates potent inhibition of both enzymes, this provides strong evidence for Hypothesis A. The next step is to confirm that this mechanism is active within whole bacterial cells.

Part 3: Cellular Assays for In-Situ Mechanism Validation

Biochemical activity must translate to a corresponding effect in a cellular context. These assays bridge the gap between purified enzyme inhibition and the observed antibacterial phenotype.

Assessment of DNA Damage

If this compound acts as a topoisomerase poison (like typical fluoroquinolones), it will stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks upon replication fork collision. This results in detectable DNA fragmentation.[17]

This assay uses an agarose gel diffusion method to visualize DNA damage in individual cells.[18][19]

-

Cell Treatment: Treat a mid-log phase bacterial culture (E. coli or S. aureus) with this compound at concentrations around its MIC for a short period (e.g., 1-2 hours). Include an untreated control.

-

Cell Embedding: Mix a small volume of the treated cell suspension with low-melting-point agarose and spread it on a microscope slide.

-

Lysis: Immerse the slide in a lysis buffer to gently degrade the cell wall and membranes, releasing the nucleoid.

-

Staining: Stain the slide with a fluorescent DNA dye (e.g., SYBR Gold).

-

Microscopy: Visualize the nucleoids using a fluorescence microscope. Undamaged nucleoids appear as compact structures, while those from treated cells will show a "halo" of fragmented DNA diffusing into the agarose.

Measurement of Reactive Oxygen Species (ROS)

Some quinolone compounds are known to induce the production of reactive oxygen species (ROS), which can contribute to their bactericidal activity.[20]

This assay uses a cell-permeable dye that fluoresces upon oxidation by ROS.

-

Cell Treatment: Treat a bacterial suspension with this compound at its MIC. Include an untreated control and a positive control (e.g., hydrogen peroxide).

-

Probe Loading: Add a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cell suspensions. The probe diffuses into the cells and is deacetylated to a non-fluorescent form.[21][22]

-

Incubation: Incubate in the dark for 30-60 minutes. If ROS are present, the probe will be oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Detection: Measure the fluorescence intensity using a microplate reader or flow cytometer. A significant increase in fluorescence in the treated sample compared to the control indicates ROS production.

Causality & Next Steps: Positive results in both the DNA fragmentation and ROS assays would suggest a multi-faceted mechanism of action, consistent with topoisomerase poisoning that can subsequently trigger oxidative stress. If, however, the primary topoisomerase assays (Part 2) were negative but the MIC was potent, a positive result in a cellular assay would point toward an alternative mechanism, necessitating the unbiased approaches in Part 4.

Part 4: Advanced Unbiased Target Identification

If the primary hypothesis is not supported by the data (i.e., the compound has a low MIC but does not inhibit topoisomerases), or if a more comprehensive understanding of its interactions is desired, unbiased "omics" approaches are employed.[23][24] These methods identify the compound's binding partners without prior assumptions.

Chemical Proteomics

This powerful technique uses a modified version of the compound as a "bait" to capture its interacting proteins from a whole-cell lysate.[25][26]

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a reactive group (for covalent binding) or a reporter tag (like biotin) via a linker.

-

Lysate Incubation: Incubate the probe with a bacterial cell lysate. The probe will bind to its protein targets.

-

Affinity Purification: Use the reporter tag (e.g., streptavidin beads for a biotin tag) to pull down the probe-protein complexes.

-

Competitive Elution (for validation): In a parallel experiment, pre-incubate the lysate with an excess of the original, unmodified this compound before adding the probe. True targets will be bound by the original compound, preventing their pulldown by the probe.

-

Mass Spectrometry: Elute the captured proteins, digest them into peptides, and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Proteins that are significantly enriched in the probe pulldown but absent or reduced in the competitive elution are identified as high-confidence targets.[27]

Caption: General workflow for target identification using chemical proteomics.

Cellular Thermal Shift Assay (CETSA)

CETSA is a technique to verify direct target engagement in intact cells or lysates. The principle is that when a ligand binds to a protein, it typically stabilizes the protein, increasing its melting temperature.[28][29]

-

Cell Treatment: Treat intact bacterial cells with this compound or a vehicle control.

-

Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C).

-

Lysis & Separation: Lyse the cells and separate the soluble protein fraction (un-denatured proteins) from the aggregated (denatured) proteins by centrifugation.

-

Protein Quantification: Quantify the amount of a specific target protein remaining in the soluble fraction at each temperature using methods like Western Blot or mass spectrometry.

-

Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the control indicates direct binding and stabilization of the target protein.[30][31]

Conclusion: An Integrated Strategy for Mechanism of Action Elucidation

The investigation of a novel compound's mechanism of action is an iterative and logical process. This guide outlines a comprehensive strategy for this compound, beginning with broad phenotypic characterization and systematically narrowing the focus to specific molecular interactions. By starting with hypothesis-driven assays based on its structural similarity to known antibiotics, we can efficiently test the most probable mechanism. Should this prove inconclusive, the workflow seamlessly transitions to powerful, unbiased techniques like chemical proteomics and CETSA to uncover novel targets. This integrated approach ensures a thorough and robust elucidation of the compound's biological function, providing the critical insights needed for further drug development.

Caption: Integrated workflow for MOA elucidation of this compound.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models | springermedizin.de [springermedizin.de]

- 3. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apec.org [apec.org]

- 7. woah.org [woah.org]

- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 9. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. topogen.com [topogen.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. inspiralis.com [inspiralis.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. DNA Fragmentation in Microorganisms Assessed In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 21. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 22. antbioinc.com [antbioinc.com]

- 23. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. [PDF] Chemical proteomics applied to target identification and drug discovery. | Semantic Scholar [semanticscholar.org]

- 27. mdpi.com [mdpi.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Fluoroquinolin-3-ol and its Analogs

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. The introduction of a fluorine atom at the 8-position and a hydroxyl group at the 3-position of the quinoline ring system creates the 8-Fluoroquinolin-3-ol core, a scaffold with significant potential for the development of novel therapeutics. The fluorine substitution can enhance metabolic stability, binding affinity, and cell permeability, while the hydroxyl group provides a key site for hydrogen bonding interactions with biological targets. This in-depth technical guide explores the potential therapeutic targets of this compound and its analogs, drawing upon the extensive research on structurally related quinoline and fluoroquinolone derivatives. We delve into the prospective applications of this scaffold in oncology, neurodegenerative diseases, and infectious diseases, providing a scientific rationale for target selection and outlining detailed experimental workflows for target validation and compound screening.

Introduction: The this compound Scaffold - A Promising Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, and neuroprotective effects[1][2]. The substitution pattern on the quinoline core is critical in determining the biological activity and target specificity.

The this compound scaffold combines two key features that are highly desirable in medicinal chemistry:

-

8-Fluoro Substitution: The presence of a fluorine atom at the 8-position can significantly modulate the physicochemical properties of the molecule. Fluorine's high electronegativity can influence the acidity of nearby protons and the overall electronic distribution of the ring system. Furthermore, the C-F bond is highly stable, which can block metabolic pathways and enhance the metabolic stability of the compound, leading to improved pharmacokinetic profiles[3].

-

3-Hydroxy Group: The hydroxyl group at the 3-position is a versatile functional group that can act as both a hydrogen bond donor and acceptor. This allows for critical interactions with the active sites of various enzymes and receptors, contributing to the binding affinity and selectivity of the molecule.

While direct research on this compound itself is emerging, the extensive body of literature on analogous quinoline and fluoroquinolone compounds provides a strong foundation for predicting its potential therapeutic applications and molecular targets. This guide will synthesize this information to provide a forward-looking perspective on the drug development potential of this promising scaffold.

Synthetic Strategies for the this compound Core

The construction of the 8-fluoroquinoline core is a critical first step in the exploration of this compound class. Several established synthetic methodologies for quinoline synthesis can be adapted for this purpose. Two of the most prominent methods are the Gould-Jacobs reaction and the Friedländer synthesis[4][5][6][7].

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be precursors to 3-hydroxyquinolines. The general strategy involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization[4][6][8].

Experimental Protocol: Gould-Jacobs Synthesis of an 8-Fluoro-4-hydroxyquinoline Intermediate

-

Condensation: 2-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate (EMME) at elevated temperatures (e.g., 100-140 °C) to form the intermediate diethyl 2-((2-fluorophenyl)amino)methylenemalonate.

-

Cyclization: The intermediate is heated at a higher temperature (e.g., 240-260 °C) in a high-boiling point solvent such as diphenyl ether to effect cyclization to ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: The resulting ester can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated to yield 8-fluoroquinolin-4-ol. Further chemical modifications would be necessary to introduce the 3-hydroxy group.

Friedländer Synthesis

The Friedländer synthesis offers a more direct route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group[3][7][9].

Experimental Protocol: Friedländer Synthesis of an 8-Fluoroquinoline Derivative

-

Condensation: 2-Amino-3-fluorobenzaldehyde is reacted with a ketone containing an α-methylene group, such as ethyl acetoacetate, in the presence of a base or acid catalyst.

-

Cyclization and Dehydration: The initial condensation product undergoes an intramolecular cyclization followed by dehydration to directly form the substituted 8-fluoroquinoline ring system.

The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the final analog.

Potential Therapeutic Targets in Oncology

The antiproliferative activity of quinoline and fluoroquinolone derivatives against various cancer cell lines is well-documented[5][6]. These compounds often exert their effects by targeting key enzymes involved in DNA replication and cell cycle regulation.

DNA Topoisomerases I and II

Mechanism of Action: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Many established anticancer drugs, such as camptothecin and doxorubicin, target these enzymes. Fluoroquinolone derivatives have been shown to inhibit both topoisomerase I and II, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis in cancer cells[10]. The planar quinoline ring system can intercalate into the DNA, while substituents can interact with the enzyme, stabilizing the cleavable complex.

Hypothesized Role of this compound Analogs: It is plausible that this compound analogs could act as topoisomerase inhibitors. The 8-fluoro substituent may enhance DNA intercalation, while the 3-hydroxy group could form crucial hydrogen bonds with amino acid residues in the enzyme's active site.

Experimental Workflow: Topoisomerase Inhibition Assay

-

Enzyme Source: Purified human topoisomerase I or II.

-

Substrate: Supercoiled plasmid DNA (e.g., pBR322).

-

Assay Principle: The assay measures the relaxation of supercoiled DNA by the topoisomerase enzyme. Inhibitors will prevent this relaxation.

-

Procedure: a. Incubate the enzyme with the plasmid DNA and varying concentrations of the this compound analog. b. Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. c. Quantify the amount of supercoiled, relaxed, and nicked DNA to determine the IC50 value of the compound.

Caption: Workflow for determining topoisomerase inhibition.

Kinase Inhibition

Mechanism of Action: Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Numerous quinoline-based compounds have been developed as potent and selective kinase inhibitors[1][11].

Hypothesized Role of this compound Analogs: The this compound scaffold is a promising starting point for the design of kinase inhibitors. The quinoline core can serve as a scaffold to mimic the adenine region of ATP, while substituents at various positions can be tailored to achieve selectivity for specific kinases. The 3-hydroxy group can form a key hydrogen bond with the hinge region of the kinase domain, a common feature of many kinase inhibitors.

Potential Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed or mutated in various cancers.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors.

-

Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, and survival. Fluoroquinolone derivatives have been identified as potent inhibitors of PI3Kγ[4].

Experimental Workflow: Kinase Inhibition Assay (e.g., for EGFR)

-

Enzyme Source: Recombinant human EGFR kinase domain.

-

Substrate: A synthetic peptide substrate that can be phosphorylated by EGFR.

-

Assay Principle: A variety of formats can be used, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

-

Procedure (Luminescence-based): a. Incubate the EGFR enzyme with the peptide substrate, ATP, and varying concentrations of the this compound analog. b. After the kinase reaction, add a reagent to stop the reaction and deplete the remaining ATP. c. Add a second reagent to convert the ADP produced into a luminescent signal. d. Measure the luminescence, which is proportional to the kinase activity, and calculate the IC50 value.

Caption: Workflow for a luminescence-based kinase inhibition assay.

Potential Therapeutic Targets in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons in the central nervous system. Quinoline derivatives have shown promise as neuroprotective agents through various mechanisms[12].

Acetylcholinesterase (AChE) Inhibition

Mechanism of Action: In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibiting AChE increases the levels of acetylcholine, which can improve cognitive function. Several quinoline-based compounds have been investigated as AChE inhibitors[6].

Hypothesized Role of this compound Analogs: The quinoline scaffold can interact with the active site of AChE. The 3-hydroxy group could potentially form a hydrogen bond with key residues in the catalytic triad of the enzyme, while the 8-fluoro substituent could enhance binding affinity through hydrophobic interactions.

Experimental Workflow: AChE Inhibition Assay (Ellman's Method)

-

Enzyme Source: Purified human acetylcholinesterase.

-

Substrate: Acetylthiocholine iodide.

-

Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Assay Principle: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically.

-

Procedure: a. Pre-incubate the AChE enzyme with varying concentrations of the this compound analog. b. Initiate the reaction by adding acetylthiocholine and DTNB. c. Monitor the increase in absorbance at 412 nm over time. d. Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Potential Therapeutic Targets in Infectious Diseases

Fluoroquinolones are a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.

Bacterial DNA Gyrase and Topoisomerase IV

Mechanism of Action: These bacterial enzymes are essential for DNA replication, recombination, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and bacterial cell death.

Hypothesized Role of this compound Analogs: Given the structural similarity to fluoroquinolones, it is highly probable that this compound analogs will exhibit antibacterial activity by targeting DNA gyrase and topoisomerase IV. The core scaffold is known to be crucial for this activity.

Experimental Workflow: Antibacterial Susceptibility Testing

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria.

-

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Procedure: a. Prepare serial dilutions of the this compound analog in a 96-well plate containing bacterial growth medium. b. Inoculate each well with a standardized suspension of the test bacterium. c. Incubate the plates at 37 °C for 18-24 hours. d. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive literature on related quinoline and fluoroquinolone derivatives, potential therapeutic targets span oncology, neurodegenerative diseases, and infectious diseases. Key potential targets include DNA topoisomerases, protein kinases, and acetylcholinesterase.

Future research should focus on the efficient synthesis of a diverse library of this compound analogs with various substitution patterns. Systematic screening of these compounds against the targets outlined in this guide will be crucial to validate their therapeutic potential. Structure-activity relationship (SAR) studies will then guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties. The in-depth technical information and experimental workflows provided herein offer a solid foundation for researchers to embark on the exciting journey of exploring the therapeutic promise of the this compound scaffold.

References

- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 2. rsc.org [rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. Gould-Jacobs Reaction [drugfuture.com]

- 9. organicreactions.org [organicreactions.org]

- 10. researchgate.net [researchgate.net]

- 11. A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 8-Fluoroquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Fluoroquinolin-3-ol in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity, making fluorinated quinolines like this compound compounds of considerable interest in drug discovery and development.

This technical guide provides a comprehensive exploration of the critical physicochemical properties of this compound: its solubility and stability. A thorough understanding of these parameters is paramount for advancing a compound from a promising lead to a viable drug candidate. Poor solubility can impede formulation and lead to low bioavailability, while instability can compromise therapeutic efficacy and safety. This document will delve into the theoretical underpinnings of solubility and stability, present robust experimental protocols for their assessment, and infer the likely characteristics of this compound based on established knowledge of structurally related compounds.

Part 1: The Solubility Profile of this compound

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a critical determinant of a drug's journey through the body. The principle of "like dissolves like" governs this process, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. For a molecule like this compound, its solubility will be a balance between the polar hydroxyl group and the largely non-polar fluoroquinoline ring system.

Theoretical Considerations for Solubility

The aqueous solubility of an organic molecule is influenced by several factors:

-

Lipophilicity: The quinoline ring system is inherently lipophilic. The fluorine atom, while highly electronegative, can increase lipophilicity in certain contexts.

-

Hydrogen Bonding: The hydroxyl group at the 3-position is a hydrogen bond donor and acceptor, which can facilitate interactions with protic solvents like water and alcohols.

-

Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy of solvation.

Based on the structure of this compound, it is predicted to have low to moderate aqueous solubility. Its solubility is expected to be significantly higher in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol.

Experimental Determination of Solubility

Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This high-throughput screening method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[2][3][4][5][6][7] It is a rapid assessment useful for early-stage compound selection.

-

Thermodynamic Solubility: This method determines the equilibrium solubility of a compound in a saturated solution and is considered the "gold standard."[3][5][8][9][10][11] The shake-flask method is a common approach for this measurement.[3][7][8][10]

Protocol 1: Kinetic Solubility Determination by Nephelometry

This protocol outlines a high-throughput method to assess the kinetic solubility of this compound.

Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous solution when introduced from a DMSO stock.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a clear-bottom 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).

-

Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer control.

Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method

This protocol describes the equilibrium solubility measurement of this compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at equilibrium.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, PBS pH 7.4, ethanol).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.45 µm filter.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13]

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent.

Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly Soluble | The hydrophobic quinoline ring dominates over the polar hydroxyl group. |

| Phosphate-Buffered Saline (pH 7.4) | Sparingly Soluble | Similar to water, with potential for slight pH-dependent variations. |

| Ethanol | Soluble | The alcohol can hydrogen bond with the hydroxyl group and solvate the quinoline ring. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane (DCM) | Soluble | A non-polar aprotic solvent that can effectively solvate the quinoline ring system. |

Part 2: The Stability Profile of this compound

The chemical stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life. Forced degradation studies are a critical component of drug development, designed to identify potential degradation products and pathways.[19][20][21][22] These studies are conducted under more severe conditions than accelerated stability testing and are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[19][20][23]

Factors Influencing the Stability of Quinolines

Several factors can influence the stability of quinoline derivatives:

-

pH: The quinoline nitrogen is weakly basic, and the hydroxyl group is weakly acidic. Therefore, the stability of this compound is likely to be pH-dependent.

-

Oxidation: The electron-rich quinoline ring system can be susceptible to oxidation.

-

Light (Photostability): Aromatic heterocyclic compounds are often susceptible to photodegradation. ICH Q1B provides guidance on photostability testing.[24][25][26][27][28]

-

Temperature: Elevated temperatures can accelerate degradation reactions.

Potential Degradation Pathways

Based on the structure of this compound and known degradation pathways of related compounds, several degradation routes are plausible:

-

Oxidation: The quinoline ring can be oxidized, potentially leading to the formation of N-oxides or ring-opened products. The hydroxyl group can also be a site of oxidation.

-

Photodegradation: Exposure to UV or visible light could lead to the formation of various photoproducts through complex reaction mechanisms. For some fluoroquinolones, photodegradation can lead to defluorination or other structural rearrangements.

-

Hydrolysis: While the core quinoline ring is generally stable to hydrolysis, extreme pH conditions combined with high temperatures could potentially lead to some degradation.

Diagram 1: Potential Degradation Pathways of this compound

Caption: Predicted degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

The following protocol is designed in accordance with ICH Q1A(R2) guidelines to assess the stability of this compound under various stress conditions.[19][20][23]

Objective: To identify the degradation products of this compound and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound at 80°C for 48 hours.

-

Photostability: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[24][25][26][27][28] A control sample should be protected from light.

-

-